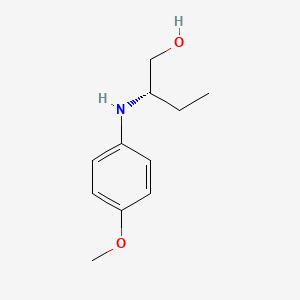
2,6-Dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diethyl oxalate, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have different biological and chemical properties.
科学的研究の応用
4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in various biological processes.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness
4(1H)-Pteridinone,5,6,7,8-tetrahydro-2,6-dimethyl-(9CI) is unique due to its specific structural modifications, which can impart distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81138-95-6 |
|---|---|
分子式 |
C8H12N4O |
分子量 |
180.21 g/mol |
IUPAC名 |
2,6-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H12N4O/c1-4-3-9-7-6(10-4)8(13)12-5(2)11-7/h4,10H,3H2,1-2H3,(H2,9,11,12,13) |
InChIキー |
VFGSSDVQTJQYSP-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


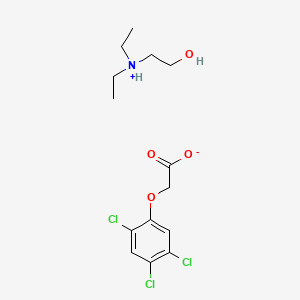
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
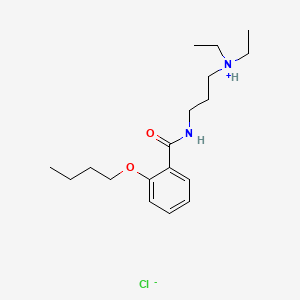

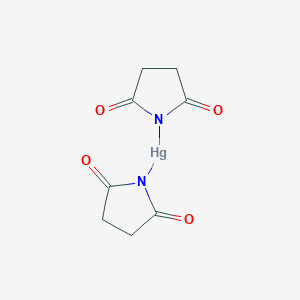
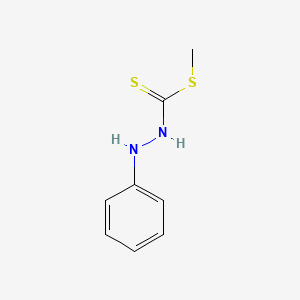
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
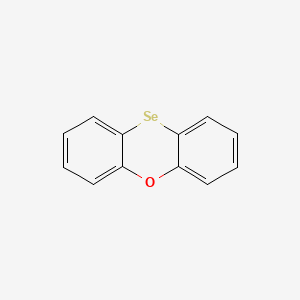
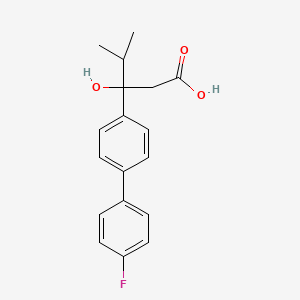
![1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)

